molecular formula C18H26N4O3 B2519949 1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1334374-84-3

1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2519949
CAS RN: 1334374-84-3
M. Wt: 346.431
InChI Key: ULEDRRCGJLIPCL-UHFFFAOYSA-N
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Description

The compound "1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a core structure known for its biological activity. The compound features a pyrrolidine dione ring with a 2-oxoethyl side chain and a 4-substituted piperidinyl moiety. This structure is related to various pharmacologically active compounds that have been synthesized and studied for their potential as inhibitors, anticonvulsants, and cognition enhancers .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives typically involves the introduction of various substituents at the 4-position of the pyrrolidine ring to enhance biological activity. For instance, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been reported as inhibitors of glycolic acid oxidase . Similarly, dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which contain the pyrrolidine and imidazolidinone nuclei, have been synthesized for their cognition-enhancing activity . These methods could provide insights into the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is crucial for their biological activity. The presence of the pyrrolidine dione ring is a common feature in cognition enhancers and anticonvulsants . The compound's structure, with its isopropyl-imidazolyl and piperidinyl groups, suggests that it may interact with biological targets through multiple binding interactions, which could be explored through computational methods such as those used for analyzing the Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione .

Chemical Reactions Analysis

The reactivity of pyrrolidine-2,5-dione derivatives can be influenced by the substituents on the pyrrolidine ring. For example, the methylation of nitrogen or the 3-hydroxy substituent in 4-substituted derivatives has been shown to reduce the potency as inhibitors, indicating the importance of acidic functions for biological activity . The compound's imidazolyl group could also participate in chemical reactions, potentially acting as a coordinating ligand in metal complexes, as seen in the synthesis of ruthenium complexes with imidazo[1,2-a]pyridin-2-yl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure. The presence of lipophilic substituents generally increases potency in inhibiting glycolic acid oxidase . The compound's solubility, stability, and ability to cross biological membranes would be key factors in its pharmacological profile. The vibrational spectra, electronic structure, and thermodynamic properties of similar compounds have been studied using computational chemistry, providing insights into the stability and reactivity of these molecules .

Scientific Research Applications

Synthesis and Drug Development

  • One-pot Synthesis of Amino Acids: Research on the synthesis of Nα-urethane-protected β- and γ-amino acids using related compounds demonstrates efficient synthesis methods that could be applied to the development of pharmaceutical intermediates (Cal et al., 2012).

Anticancer Activity

  • Piperazine-2,6-dione Derivatives: Studies on the synthesis of piperazine-2,6-dione and its derivatives have shown significant anticancer activity, suggesting potential applications in cancer therapy (Kumar et al., 2013).

Antioxidant Evaluation

  • Pyrazolopyridine Derivatives: The synthesis and antioxidant evaluation of pyrazolopyridine derivatives indicate promising antioxidant properties, which could be relevant for managing oxidative stress-related conditions (Gouda, 2012).

Hypoglycemic Activity

  • Thiazolidine-2,4-diones: The molecular design and synthesis of thiazolidine-2,4-diones have revealed hypoglycemic activity, offering a basis for developing new treatments for diabetes (Oguchi et al., 2000).

Antimicrobial and Anticonvulsant Activities

  • Benzhydryl- and Isopropyl-pyrrolidine-2,5-diones: The synthesis and evaluation of N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones have highlighted their anticonvulsant properties, pointing to potential applications in epilepsy treatment (Rybka et al., 2016).

properties

IUPAC Name

1-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13(2)18-19-7-10-21(18)11-14-5-8-20(9-6-14)17(25)12-22-15(23)3-4-16(22)24/h7,10,13-14H,3-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEDRRCGJLIPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

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